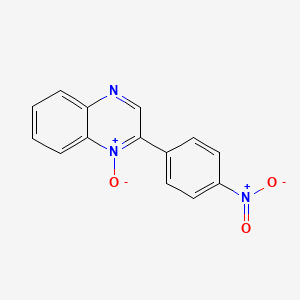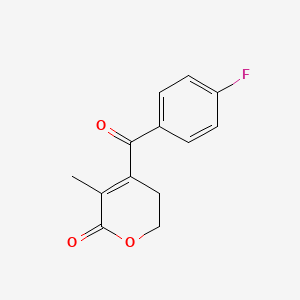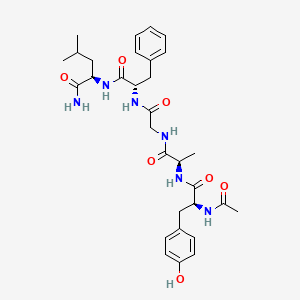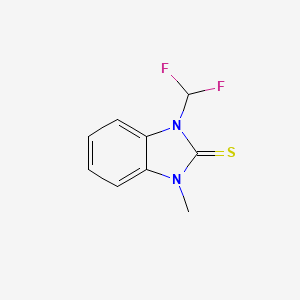![molecular formula C9H9Br3O B14193342 [(2,2,2-Tribromoethoxy)methyl]benzene CAS No. 919112-28-0](/img/structure/B14193342.png)
[(2,2,2-Tribromoethoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,2,2-Tribromoethoxy)methyl]benzene is a chemical compound with the molecular formula C9H9Br3O It is characterized by the presence of a benzene ring substituted with a tribromoethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,2-Tribromoethoxy)methyl]benzene typically involves the reaction of benzyl alcohol with tribromoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether linkage. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,2,2-Tribromoethoxy)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The tribromoethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the tribromoethoxy group can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the tribromoethoxy group.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of benzene.
Reduction Reactions: Products include less brominated or debrominated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(2,2,2-Tribromoethoxy)methyl]benzene has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(2,2,2-Tribromoethoxy)methyl]benzene involves its interaction with molecular targets through its tribromoethoxy group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are currently under investigation, with a focus on understanding the specific molecular targets and the resulting biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-bromoethyl ether
- 2,2,2-Tribromoethanol
- Benzyl alcohol
Uniqueness
[(2,2,2-Tribromoethoxy)methyl]benzene is unique due to the presence of the tribromoethoxy group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
919112-28-0 |
|---|---|
Molekularformel |
C9H9Br3O |
Molekulargewicht |
372.88 g/mol |
IUPAC-Name |
2,2,2-tribromoethoxymethylbenzene |
InChI |
InChI=1S/C9H9Br3O/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI-Schlüssel |
HAJNKVQTLRYJHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)
![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)
![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)




methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)
![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)

![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)

